molecular formula C6H4ClN3O2S B13460369 [1,2,4]Triazolo[1,5-a]pyridine-6-sulfonyl chloride

[1,2,4]Triazolo[1,5-a]pyridine-6-sulfonyl chloride

Cat. No.: B13460369
M. Wt: 217.63 g/mol
InChI Key: JJDGPAIQSHBVFC-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridine-6-sulfonyl chloride is a versatile chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a reactive sulfonyl chloride group attached to a nitrogen-rich [1,2,4]triazolo[1,5-a]pyridine heterocyclic scaffold, making it an ideal precursor for the synthesis of diverse sulfonamide derivatives . The triazolopyridine core is a privileged structure in pharmacology, known to contribute to a wide spectrum of biological activities . Its primary research application is as a key intermediate in the design and synthesis of novel bioactive molecules. This reagent is particularly valuable in the development of targeted enzyme inhibitors. For instance, compounds based on the [1,2,4]triazolo[1,5-a]pyridine scaffold have been developed as potent Janus Kinase (JAK) inhibitors, a promising therapeutic approach for treating inflammatory and autoimmune disorders such as rheumatoid arthritis . Furthermore, molecular docking and in vitro studies have demonstrated that related triazolopyridine sulfonamides exhibit good activity against Plasmodium falciparum , the parasite responsible for malaria, by targeting enzymes like falcipain-2, which is essential for the parasite's survival . The molecular formula of this compound is C 6 H 4 ClN 3 O 2 S . Researchers can utilize this compound to efficiently create sulfonamide-linked libraries for high-throughput screening in various drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C6H4ClN3O2S

Molecular Weight

217.63 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridine-6-sulfonyl chloride

InChI

InChI=1S/C6H4ClN3O2S/c7-13(11,12)5-1-2-6-8-4-9-10(6)3-5/h1-4H

InChI Key

JJDGPAIQSHBVFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NN2C=C1S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Preparation of theTriazolo[1,5-a]pyridine Core

The triazolo[1,5-a]pyridine heterocycle is typically synthesized starting from appropriate hydrazide or aminopyridine derivatives. Key preparative routes include:

  • Cyclization of Acetohydrazide Derivatives with Arylidenemalononitriles:
    A convenient method reported involves the reaction of 2'-acetyl-2-cyanoacetohydrazide with arylidenemalononitriles in the presence of base such as piperidine. This leads to the formation of triazolo[1,5-a]pyridines either directly or via intermediates such as 1-acetamidopyridones. This synthetic approach allows the formation of the fused triazolo ring onto the pyridine nucleus under mild conditions with good yields.

  • Acetylation of 1-Aminopyridones:
    Another route involves acetylation of 1-aminopyridones, which also yields the triazolo[1,5-a]pyridine system. This method is useful when starting from aminopyridone precursors and allows flexibility in substitution patterns on the pyridine ring.

Representative Preparation Procedure from Patent Literature

A typical procedure adapted from patent sources for preparing substituted triazolo sulfonyl chlorides is summarized below:

Step Reagents & Conditions Description Outcome
1 Starting triazolo[1,5-a]pyridine derivative Synthesis of triazolo core by cyclization or acetylation Formation of heterocyclic core
2 Chlorosulfonic acid or sulfuryl chloride, low temperature Sulfonation at position 6 Introduction of sulfonyl chloride group
3 Work-up with aqueous base or organic solvent extraction Isolation of sulfonyl chloride Purifiedtriazolo[1,5-a]pyridine-6-sulfonyl chloride

This method is detailed in patent AU3532984A and related family patents, which describe the preparation of sulfonyl chlorides on triazolo-fused pyrimidines and pyridines with good yields and selectivity.

Reaction Conditions and Optimization

  • Temperature Control:
    Sulfonation reactions are typically conducted at low temperatures (0 to 5 °C) to minimize side reactions.

  • Solvent Choice:
    Chlorosulfonic acid can be used neat or in solvents such as dichloromethane or chloroform for better control.

  • Reaction Time:
    Sulfonation is generally rapid (minutes to hours), but the subsequent chlorination and purification steps may require longer times.

  • Purification:
    The sulfonyl chloride products are purified by recrystallization or silica gel chromatography to remove sulfonic acid impurities and unreacted starting materials.

Summary Table of Preparation Methods

Preparation Step Starting Material Reagents Conditions Yield & Notes
Triazolo core synthesis 2'-acetyl-2-cyanoacetohydrazide + arylidenemalononitriles Piperidine (base) Room temp to reflux Moderate to high yield; mild conditions
Sulfonation Triazolo[1,5-a]pyridine derivative Chlorosulfonic acid or sulfuryl chloride 0–5 °C, short time Selective sulfonyl chloride introduction
Chlorination of sulfonic acid Triazolo sulfonic acid intermediate SOCl2, PCl5 or oxalyl chloride Reflux, inert atmosphere Efficient conversion to sulfonyl chloride
Purification Crude sulfonyl chloride Recrystallization or chromatography Ambient to reflux High purity product obtained

Additional Notes and Research Findings

  • The sulfonyl chloride group is highly reactive and serves as a versatile intermediate for further derivatization, such as formation of sulfonamides by reaction with amines.

  • Substituents on the triazolo or pyridine ring influence the sulfonation regioselectivity and reaction rate.

  • The synthetic methods described have been successfully applied to produce herbicidal and pharmaceutical derivatives based on the triazolo sulfonyl chloride scaffold.

  • Alternative synthetic routes to the triazolo core allow for structural diversification before sulfonyl chloride introduction, enabling access to a broad range of analogs.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyridine-6-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[1,2,4]Triazolo[1,5-a]pyridine derivatives, including [1,2,4]Triazolo[1,5-a]pyridine-6-sulfonyl chloride, have applications in therapeutic and material science research . These compounds, referred to as TAZ compounds, can inhibit AXL receptor tyrosine kinase function and can be used in the treatment of diseases and conditions that are mediated or ameliorated by the inhibition of AXL receptor tyrosine kinase function .

Pharmaceutical Applications

  • AXL Receptor Tyrosine Kinase Inhibition TAZ compounds can inhibit AXL receptor tyrosine kinase function, useful in treating proliferative conditions such as cancer . Cancers treatable by these compounds include colon, gastric, breast, lung, acute myeloid leukemia, thyroid, ocular, prostate, ocular melanoma, ovarian, renal, skin, or squamous cell carcinoma .
  • Anti-inflammatory and Antioxidative Activity Certain 1,2,4-triazolo[1,5-a]pyridines have anti-inflammatory and antioxidative activity. They can reduce carrageenan- and dextran-induced inflammation in rats and have antioxidative radical scavenging activity . These compounds have also increased heat stress resistance, reduced the formation of advanced glycation end products, and extended life span in Caenorhabiditis elegans .
  • RORγt Inverse Agonists [1,2,4]Triazolo[1,5-a]pyridine derivatives have been identified as potent and orally bioavailable RORγt inverse agonists . These compounds exhibit strong RORγt inhibitory activity and favorable pharmacokinetic profiles. One such compound, 6-methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy)[1,2,4]triazolo[1,5-a]pyridin-6-yl)nicotinamide (5a ), has shown dose-dependent inhibition of IL-17A production in a mouse IL-18/23-induced cytokine expression model .

Material Science Applications

  • Organic Semiconductors
  • (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide is used in molecular pharmacology .
  • Coatings
  • (9,9-dioctyl-2,7-divinylenefluorenylene)-alt-co-(2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylene)] is applied to create a coating .

Table of Pharmacokinetic Profiles of Triazolopyridine Derivatives

CompoundBA (%)AUC p.o. (nM h)CL/CL u (L h –1 kg –1)VD ss (L/kg)t1/2 p.o. (h)t1/2 i.v. (h)
1484902.0/461.60.70.7
3a478401.1/5.30.771.21.4
4f11023001.1/4.51.11.11.0
5a120150000.15/1.10.803.63.9

Additional Applications

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridinesulfonamides
  • As an intermediate in the synthesis of pharmaceutical compounds

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyridine-6-sulfonyl chloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

(a) 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride (CAS: 1315367-30-6)
  • Molecular Formula : C₆H₃ClN₄O₄S
  • Molecular Weight : 262.63 g/mol
  • Key Differences: The nitro group (-NO₂) at the 6-position replaces the hydrogen atom in the parent compound, increasing molecular weight by ~45 g/mol. The sulfonyl chloride group is located at the 2-position instead of the 6-position.
(b) 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
  • Molecular Formula : C₆H₄BrN₃
  • Molecular Weight : ~214.02 g/mol (estimated)
  • Key Differences :
    • Bromine replaces the sulfonyl chloride group, altering reactivity (e.g., participation in Suzuki couplings vs. sulfonations).
    • Lacks the sulfonate-forming capability, limiting its utility in synthesizing sulfonamide derivatives .

Heterocyclic Core Analogues

(a) [1,2,4]Triazolo[1,5-a]pyrimidine Derivatives
  • Example : Triazolo[1,5-a]pyrimidine sulfonamides.
  • Key Differences: Pyrimidine (6-membered ring with two nitrogen atoms) replaces pyridine, altering electronic properties and hydrogen-bonding capacity.
(b) [1,2,4]Triazolo[1,5-a]pyrazine Derivatives
  • Example : Piperazine-derived 2-furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazines.
  • Key Differences :
    • Pyrazine core introduces additional nitrogen atoms, enhancing polarity and solubility.
    • Synthesis involves pteridin-4-one intermediates and condensation reactions, differing from the sulfonyl chloride’s direct sulfonation pathways .

Research Findings and Trends

  • Synthetic Flexibility : The sulfonyl chloride group in [1,2,4]triazolo[1,5-a]pyridine-6-sulfonyl chloride enables versatile derivatization, as seen in the synthesis of pyridazine sulfonates (e.g., compound 7a in ).
  • Safety and Handling : Like other sulfonyl chlorides, the compound requires stringent safety measures (gloves, ventilation) due to its corrosive and reactive nature .

Biological Activity

The compound [1,2,4]triazolo[1,5-a]pyridine-6-sulfonyl chloride is a member of the triazolo-pyridine family, which has garnered attention for its diverse biological activities. This article examines its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Research indicates that [1,2,4]triazolo[1,5-a]pyridine compounds can inhibit AXL receptor tyrosine kinase function. This inhibition is crucial as the Gas6/Axl signaling pathway is implicated in various proliferative conditions such as cancer. The inhibition of this pathway can disrupt cell proliferation and survival mechanisms associated with tumor growth .

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Inhibits cell proliferation through the modulation of the PI3K/Akt signaling pathway.
  • Anti-inflammatory Properties : Demonstrated by reducing carrageenan- and dextran-induced inflammation in animal models.
  • Antioxidant Effects : Certain derivatives exhibit radical scavenging activity and enhance heat stress resistance in model organisms like Caenorhabditis elegans .
  • Antimicrobial Activity : Selective inhibition of Chlamydia trachomatis growth without affecting host cells has been observed with related sulfonyl compounds .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions that yield compounds with high purity. Characterization methods such as NMR and LC/MS are employed to confirm the structure and purity of synthesized compounds.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of AXL receptor; affects cell cycle
Anti-inflammatoryReduces inflammation in rat models
AntioxidantRadical scavenging; increases lifespan in C. elegans
AntimicrobialSelective inhibition of C. trachomatis

Recent Studies

  • Anticancer Research : A study demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyridine exhibited significant inhibition of tumor cell lines through molecular docking studies targeting c-Met/VEGFR-2 kinase activity .
  • Anti-inflammatory Effects : Another investigation reported that specific compounds within this class reduced inflammation markers significantly in preclinical models .
  • Antimicrobial Efficacy : Novel derivatives were shown to selectively impair Chlamydia trachomatis growth while maintaining host cell viability, indicating a promising avenue for drug development against this pathogen .

Q & A

Q. Advanced Functionalization

  • Nucleophilic Substitution : Replace the sulfonyl chloride group with amines or thiols under mild conditions (e.g., CH2 _2Cl2_2, 0°C, with N-methylamine) .
  • Palladium-Catalyzed Cross-Coupling : Substitute bromine at the 8-position with cyano groups using Zn(CN)2_2 and Pd catalysts (e.g., 80°C in DMF) .
  • Heterocycle Fusion : React with maleic anhydride or trichloromethyl reagents to introduce fused rings or electrophilic substituents .

How do reaction conditions (solvent, catalyst, temperature) impact spiro vs. non-spiro product formation?

Advanced Reaction Design
Spirocyclic derivatives require cyclic ketones (e.g., cyclohexanone) in acetic acid, while non-spiro products form with linear reagents (e.g., trichloroacetaldehyde). Temperature control (60–100°C) and solvent polarity (acetic acid vs. acetonitrile) dictate regioselectivity. For example, cyclohexanone yields spiro compounds with 62–65% purity, whereas chloral favors trichloromethyl-substituted derivatives .

How can computational modeling predict reactivity or bioactivity of sulfonyl chloride derivatives?

Q. Advanced Computational Analysis

  • DFT Calculations : Optimize molecular geometries to assess sulfonyl chloride electrophilicity (LUMO energy < -1.5 eV suggests high reactivity) .
  • Molecular Docking : Screen derivatives against enzymes (e.g., PDE10 or mGlu5 receptors) to prioritize synthesis. For example, triazolo-pyridine sulfonamides show herbicidal activity via acetolactate synthase inhibition .

How should researchers address discrepancies in elemental analysis or spectral data?

Q. Data Contradiction Analysis

  • Recalibrate Instruments : Ensure NMR spectrometers are referenced to TMS and IR detectors are baseline-corrected.
  • Repeat Under Controlled Conditions : Minor deviations (<0.5% in elemental analysis) may arise from hygroscopicity; dry samples under vacuum before testing .
  • Cross-Validate : Combine LC-MS (for molecular ion peaks) with 31P^{31}P NMR if phosphonate derivatives are present .

What are the stability and storage recommendations for sulfonyl chloride derivatives?

Q. Advanced Handling

  • Storage : Keep at -20°C under argon, sealed in amber vials to prevent hydrolysis.
  • Stability Tests : Monitor decomposition via 1H^1H NMR (e.g., sulfonyl chloride hydrolysis to sulfonic acid produces downfield shifts at δ 10–12 ppm) .

Which bioactivity assays are suitable for evaluating triazolo-pyridine sulfonamide derivatives?

Q. Advanced Bioactivity Screening

  • Antimicrobial Testing : Use agar diffusion assays against S. aureus or E. coli (MIC values <10 µg/mL indicate potency) .
  • Enzyme Inhibition : Measure IC50_{50} against PDE10 or retinol-binding proteins via fluorescence polarization .
  • Herbicidal Activity : Conduct greenhouse trials on A. thaliana with post-emergence foliar application (50–200 g/ha effective dose) .

What are common pitfalls in scaling up triazolo-pyridine syntheses?

Q. Process Chemistry

  • Exothermic Reactions : Use jacketed reactors for temperature control during ketone cyclization.
  • Byproduct Formation : Optimize stoichiometry to minimize spiro byproducts (e.g., reduce ketone excess to <1.2 eq) .
  • Workup Efficiency : Replace vacuum filtration with centrifugal partitioning for high-viscosity mixtures .

How can regioselectivity in triazolo-pyridine functionalization be controlled?

Q. Advanced Mechanistic Insights

  • Electronic Effects : Electron-withdrawing groups (e.g., -CN) at the 8-position direct electrophiles to the 2-position via resonance stabilization .
  • Steric Hindrance : Bulky reagents (e.g., 2,2,2-trifluoroethyl) favor substitution at less hindered sites (e.g., 6-sulfonyl over 2-methyl) .

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